

4-(thiophen-2-yl)pyrimidin-2-amine CAS number and supplier

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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B143093

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An In-Depth Technical Guide to **4-(thiophen-2-yl)pyrimidin-2-amine** (CAS: 154321-60-5) for Advanced Research Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic design of small molecules that can effectively interact with biological targets is paramount. Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in biologically active compounds and pharmaceuticals.^[1] When fused with other heterocyclic systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. This guide focuses on **4-(thiophen-2-yl)pyrimidin-2-amine**, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents.^[2]

The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine core creates a unique electronic and structural framework, making it a valuable candidate for interacting with various biological targets.^[2] Derivatives of this scaffold have been investigated for a range of activities, including anticancer, anti-inflammatory, and antischistosomal properties.^{[3][4][5][6]} This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, applications, and relevant experimental protocols.

PART 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. **4-(thiophen-2-yl)pyrimidin-2-amine** is identified by the CAS Number 154321-60-5.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	154321-60-5	[7] [8] [9]
Molecular Formula	C ₈ H ₇ N ₃ S	[7] [9]
Molecular Weight	177.229 g/mol	[7] [9]
Alternate Names	4-(2-thienyl)-2-pyrimidinamine; 4-Thiophen-2-yl-pyrimidin-2-amine	[7]
Boiling Point	358.3±32.0 °C (Predicted)	[10]
Density	1.333±0.06 g/cm ³ (Predicted)	[10]

Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[\[7\]](#) As with all laboratory chemicals, it should be handled by technically qualified individuals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not for diagnostic or therapeutic use.[\[7\]](#)

PART 2: Sourcing, Procurement, and Quality Control

The reliability and reproducibility of experimental results depend heavily on the quality and purity of the starting materials. Several chemical suppliers offer **4-(thiophen-2-yl)pyrimidin-2-amine**.

Table 2: Commercial Suppliers

Supplier	Product Name	CAS Number	Notes
Santa Cruz Biotechnology (SCBT)	2-amine-4-(thiophen-2-yl)-pyrimidine	154321-60-5	For Research Use Only. [7] [9]
BLDpharm	4-(Thiophen-2-yl)pyrimidin-2-amine	154321-60-5	May require cold-chain transportation. [8]

Expert Insight on Procurement: When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:

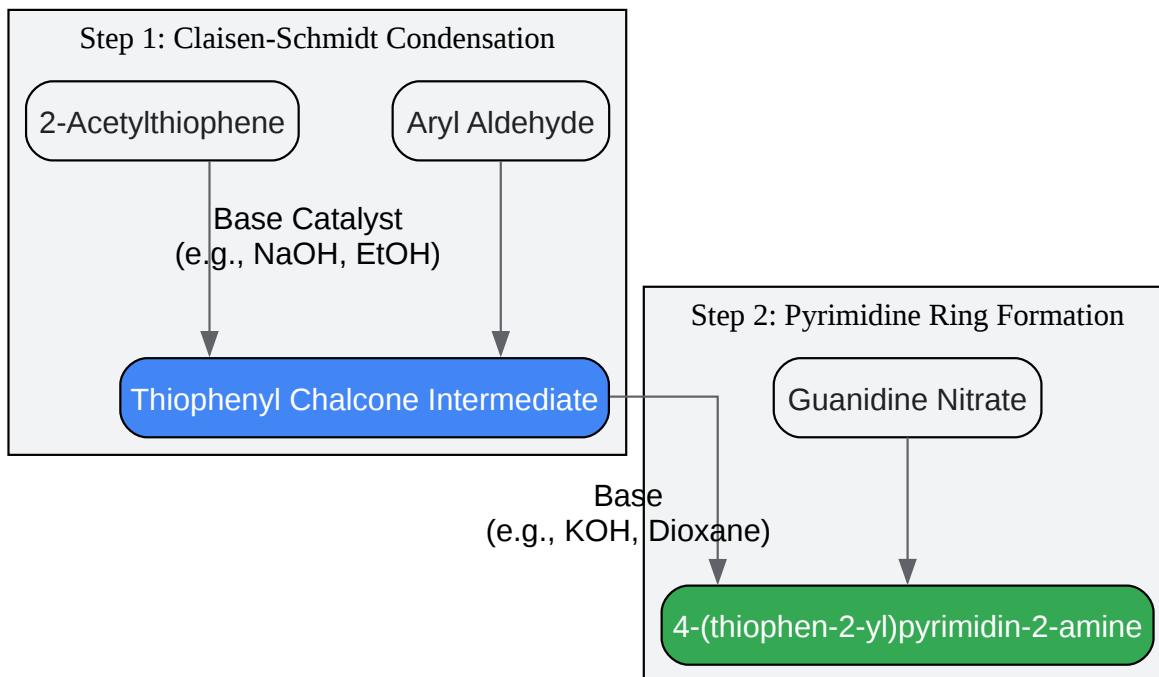
- Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the requirements of your experimental design (e.g., $\geq 95\%$ or higher).
- Identity Confirmation: Verified through spectroscopic data such as ^1H NMR and Mass Spectrometry (MS).
- Residual Solvents and Water Content: Important for accurate weighing and concentration calculations.

PART 3: Chemical Synthesis and Characterization

The synthesis of **4-(thiophen-2-yl)pyrimidin-2-amine** and its derivatives typically follows a convergent strategy involving the construction of the pyrimidine ring from a thiophene-containing precursor. A widely adopted and robust method is the cyclocondensation of a thiophenyl chalcone with a guanidinium salt.[\[11\]](#)

General Synthesis Workflow

The logical flow from commercially available starting materials to the final compound is depicted below. This pathway is favored for its efficiency and the modularity that allows for the creation of diverse derivatives.

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Caption: General synthesis pathway for **4-(thiophen-2-yl)pyrimidin-2-amine**.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology adapted from established literature for the synthesis of similar thiophene-pyrimidine structures.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

- **Rationale:** The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β -unsaturated ketone (chalcone) backbone. An alkali catalyst like NaOH deprotonates the α -carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde.
- **Procedure:**

1. Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol (15 mL).
2. To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% NaOH) dropwise at room temperature.
3. Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
5. Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
6. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Synthesis of **4-(thiophen-2-yl)pyrimidin-2-amine**

- Rationale: This step involves the cyclization of the chalcone with guanidine. The basic conditions facilitate the Michael addition of guanidine to the α,β -unsaturated system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.
- Procedure:
 1. In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2 eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[\[11\]](#)
 2. Reflux the mixture for 5-8 hours, monitoring by TLC.
 3. After cooling to room temperature, evaporate the solvent under reduced pressure.
 4. Pour the residue into ice-cold water.
 5. The resulting solid precipitate is collected by filtration, washed with water, and dried.

6. Purify the crude product by recrystallization or column chromatography to obtain **4-(thiophen-2-yl)pyrimidin-2-amine**.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected spectral data would include:

- ^1H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the amine ($-\text{NH}_2$) protons.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight ($m/z = 177.23$).[\[10\]](#)
- IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring).[\[3\]](#)

PART 4: Applications in Drug Discovery and Development

The **4-(thiophen-2-yl)pyrimidin-2-amine** scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options. Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of the adult *Schistosoma mansoni* worm.[\[4\]](#)[\[6\]](#)

- Mechanism of Action: While the precise target is still under investigation, structure-activity relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the pyrimidine ring is a key driver of the paralytic phenotype.[\[6\]](#)
- SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered from poor aqueous solubility and high lipophilicity.[\[6\]](#) Subsequent optimization led to

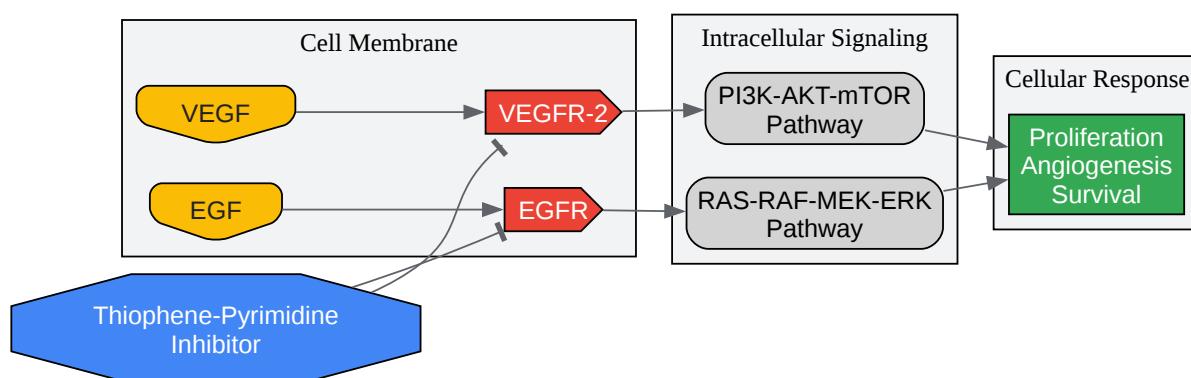
compound 38, which incorporated an oxetane-containing amine and a difluoroaniline group. This modification resulted in:

- Improved aqueous solubility (46 μ M vs. <0.5 μ M).[6]
- Decreased lipophilicity (cLogP 4.48 vs. 6.81).[6]
- A remarkable 14.5-fold increase in paralytic potency ($EC_{50} = 37$ nM).[6]

This work underscores the potential of the **4-(thiophen-2-yl)pyrimidin-2-amine** core in designing next-generation anthelmintic drugs.

Anticancer Potential: Targeting Kinase Signaling

The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of tumor growth, proliferation, and angiogenesis.



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Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.

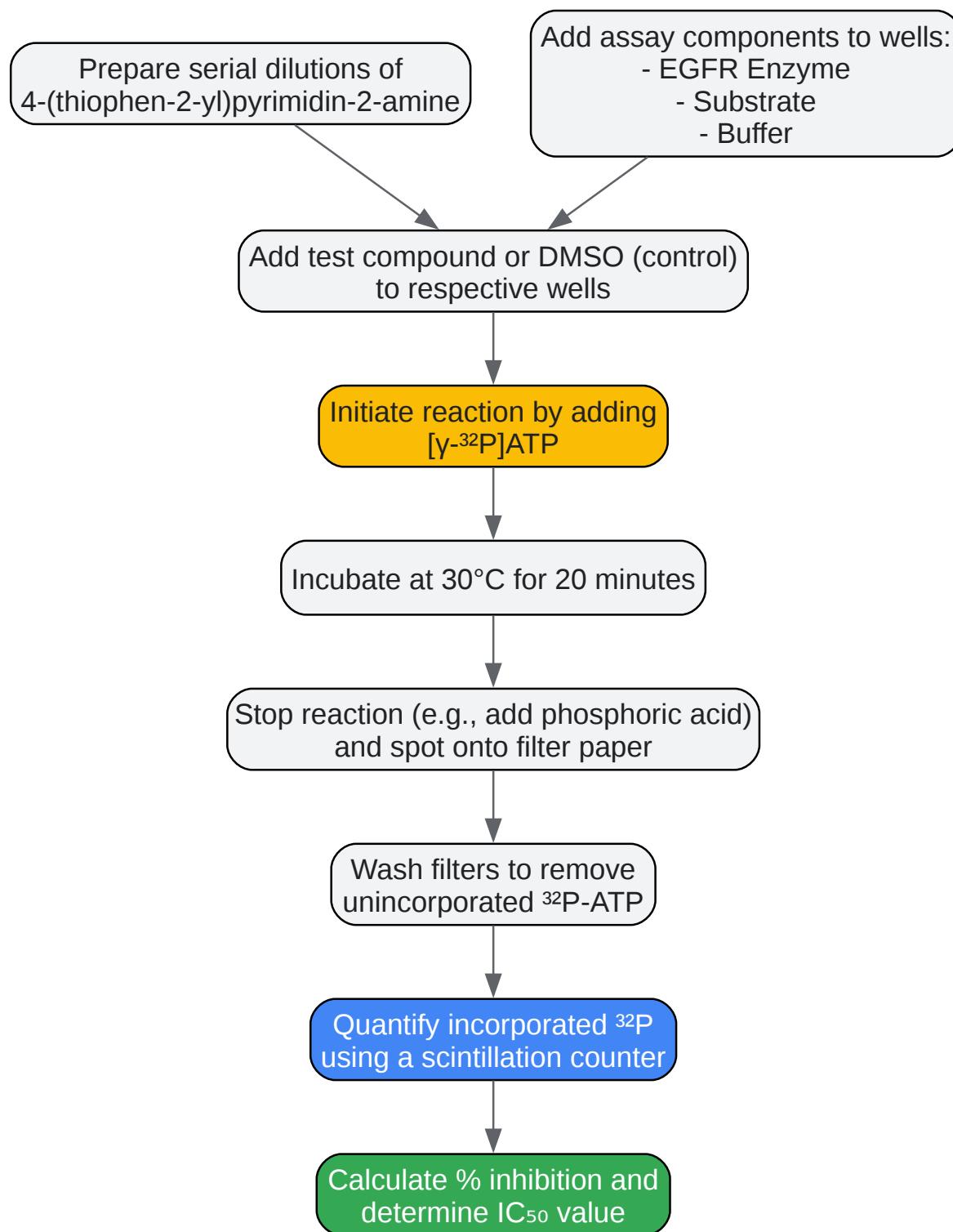
Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and VEGFR-2, with some compounds exhibiting IC_{50} values in the nanomolar range, comparable to reference drugs like erlotinib and sorafenib.^[5] This highlights a promising avenue for developing dual-target anticancer agents based on the **4-(thiophen-2-yl)pyrimidin-2-amine** scaffold.

PART 5: Experimental Workflow Example

To translate the potential of this compound into actionable data, robust experimental protocols are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary screening method to evaluate anticancer potential.

In-Vitro EGFR Kinase Inhibition Assay Protocol

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **4-(thiophen-2-yl)pyrimidin-2-amine** against the EGFR tyrosine kinase.
- Materials:
 - Recombinant human EGFR kinase domain.
 - Poly(Glu, Tyr) 4:1 peptide substrate.
 - Adenosine-5'-triphosphate (ATP), radio-labeled [γ -³²P]ATP.
 - Test compound (dissolved in DMSO).
 - Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
 - 96-well filter plates and phosphocellulose paper.
 - Scintillation counter.
- Workflow Diagram:

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Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.

- Step-by-Step Procedure:

1. Prepare a 10-point, 3-fold serial dilution of **4-(thiophen-2-yl)pyrimidin-2-amine** in DMSO, starting from a high concentration (e.g., 100 μ M).
2. In a 96-well plate, add 10 μ L of assay buffer containing the EGFR enzyme and the peptide substrate to each well.
3. Add 1 μ L of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
4. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
5. Initiate the kinase reaction by adding 10 μ L of assay buffer containing ATP and [γ -³²P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (K_m) value.
6. Incubate the reaction for 20-30 minutes at 30°C.
7. Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
8. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ -³²P]ATP.
9. Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
10. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Conclusion

4-(thiophen-2-yl)pyrimidin-2-amine represents a molecule of considerable strategic value for chemical biology and drug discovery. Its robust synthesis, coupled with the proven pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting point for developing novel therapeutics. From potent anthelmintics that address neglected

tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse and significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile chemical entity in their scientific pursuits.

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